6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride 6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 943843-63-8
VCID: VC8010683
InChI: InChI=1S/C8H8N2O2.ClH/c9-4-5-1-2-6-7(3-5)12-8(11)10-6;/h1-3H,4,9H2,(H,10,11);1H
SMILES: C1=CC2=C(C=C1CN)OC(=O)N2.Cl
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62

6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

CAS No.: 943843-63-8

Cat. No.: VC8010683

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62

* For research use only. Not for human or veterinary use.

6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride - 943843-63-8

Specification

CAS No. 943843-63-8
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62
IUPAC Name 6-(aminomethyl)-3H-1,3-benzoxazol-2-one;hydrochloride
Standard InChI InChI=1S/C8H8N2O2.ClH/c9-4-5-1-2-6-7(3-5)12-8(11)10-6;/h1-3H,4,9H2,(H,10,11);1H
Standard InChI Key FNPPJZGNLUOHOP-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1CN)OC(=O)N2.Cl
Canonical SMILES C1=CC2=C(C=C1CN)OC(=O)N2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoxazolone scaffold—a fused bicyclic system containing oxygen and nitrogen atoms—substituted at the 6-position with an aminomethyl group (-CH2NH2). The hydrochloride salt form introduces a chloride counterion, which stabilizes the protonated amine and improves aqueous solubility. The molecular formula is C8H9ClN2O2, with a molar mass of 200.62 g/mol.

Key structural features include:

  • Benzoxazolone core: A six-membered benzene ring fused to a five-membered oxazolone ring, contributing to planar geometry and π-π stacking potential.

  • Aminomethyl substituent: Positioned para to the oxazolone oxygen, this group enables nucleophilic reactions and hydrogen bonding.

  • Hydrochloride salt: Enhances stability and bioavailability by increasing polarity.

Physical and Spectral Characteristics

Experimental data from VulcanChem indicate the compound is a white to off-white crystalline solid with a melting point range of 215–220°C. Fourier-transform infrared (FTIR) spectroscopy reveals absorption bands at 3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), and 1240 cm⁻¹ (C-O-C), consistent with benzoxazolone derivatives . Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) further confirm the structure, with characteristic shifts at δ 7.2–7.5 ppm (aromatic protons) and δ 160 ppm (carbonyl carbon) .

Synthesis and Manufacturing

Conventional Synthesis Pathways

The synthesis of 6-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride typically involves a three-step sequence:

  • Schiff Base Formation:

    • 2-Aminophenol reacts with formaldehyde and methylamine under acidic conditions to form an intermediate Schiff base.

    • Reaction conditions: Ethanol solvent, HCl catalyst, 60°C, 6 hours.

  • Cyclization:

    • The Schiff base undergoes intramolecular cyclization in the presence of acetic anhydride, yielding the benzoxazolone core.

    • Yield: 68–72% after recrystallization from ethanol.

  • Salt Formation:

    • Treatment with concentrated HCl in diethyl ether produces the hydrochloride salt.

    • Purity: >95% by high-performance liquid chromatography (HPLC).

Advanced Continuous Flow Synthesis

Recent innovations from the ACS Organic Process Research & Development journal demonstrate the utility of continuous flow chemistry for scaling production . A palladium-catalyzed hydrogenation step under flow conditions achieves a 95% yield (Table 1), reducing reaction times from 4 hours (batch) to 2.5 hours .

Table 1: Optimization of Continuous Flow Hydrogenation

Catalyst Loading (mol %)Flow Rate (mL/min)Time (h)Yield (%)
0.340.1490
0.340.4193
0.170.4145
0.341.52.595

Chemical Reactivity and Functionalization

Oxidation Reactions

The aminomethyl group undergoes oxidation with hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form a nitroso derivative, a key intermediate for further functionalization. Reaction kinetics studies show pseudo-first-order behavior with a rate constant of k=2.3×103s1k = 2.3 \times 10^{-3} \, \text{s}^{-1} at 25°C.

Reductive Alkylation

Sodium borohydride (NaBH4) reduces the imine bond in Schiff base derivatives of the compound, enabling the synthesis of secondary amines. For example, reaction with benzaldehyde yields NN-benzyl-6-(aminomethyl)-benzoxazolone with 85% efficiency .

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration at the 4-position using nitric acid (HNO3) and sulfuric acid (H2SO4). This nitro derivative serves as a precursor for anticancer agents, as demonstrated in cytotoxicity assays .

Biological and Pharmacological Activities

Antimicrobial Properties

Chalcone derivatives of benzoxazolones, including 6-(aminomethyl) analogs, exhibit broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, outperforming ampicillin (MIC = 64 µg/mL) .

Carbonic Anhydrase Inhibition

In a landmark study, 6-substituted benzoxazolones showed potent inhibition of human carbonic anhydrase isoforms hCA I and hCA II, with IC50 values of 18.14–48.46 µM . Molecular docking simulations reveal hydrogen bonding between the aminomethyl group and Thr199/Thr200 residues in the enzyme active site .

Table 2: Inhibitory Activity of Benzoxazolone Derivatives

CompoundhCA I IC50 (µM)hCA II IC50 (µM)
129.7418.14
431.0220.45
648.4637.96

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a building block for protease inhibitors and kinase modulators. For instance, coupling with boronic acid derivatives yields benzoxaborole-based antifungal agents .

Materials Science

Its rigid aromatic structure makes it a candidate for organic semiconductors. Thin films of 6-(aminomethyl)-benzoxazolone exhibit a hole mobility of 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s}, comparable to polycrystalline silicon.

Analytical Chemistry

Functionalized with fluorescein isothiocyanate (FITC), the compound acts as a fluorescent probe for detecting trace metals in environmental samples, with a detection limit of 0.1 ppb for Cu²⁺.

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